2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile
Overview
Description
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, making it an interesting scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile involves a domino reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free procedure is mild and efficient, yielding the desired pyrrolopyridine derivatives with 76-94% yields after simple crystallization . The reaction conditions typically involve heating the reaction mixture at 80°C in water.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using readily available starting materials, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: As a versatile building block for synthesizing complex heterocyclic compounds.
Medicine: Exploring its use as a scaffold for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with potent FGFR inhibitory activity.
Pyrrolopyrazine: A related nitrogen-containing heterocyclic compound with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Uniqueness
2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carbonitrile is unique due to its specific structural features and the ability to undergo various chemical modifications. Its potential as a scaffold for drug discovery and its diverse biological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-2-5-3-10-4-7-6(5)1-8(12)11-7/h3-4H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWJZAMAZSWBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2C#N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193553 | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190320-26-3 | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190320-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.